2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one
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Overview
Description
2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one is a heterocyclic compound that features a unique structure combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and pyridine compounds .
Scientific Research Applications
2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes share structural similarities.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2,6-dimethylpyridine are structurally related.
Uniqueness
2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one is unique due to its combined thiophene and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-hydroxy-11,12,13-trimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-5-6(2)10-11-12(8(16)4-9(17)15-11)18-13(10)14-7(5)3/h4H,1-3H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVZGBYHJPTOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC3=C2NC(=O)C=C3O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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